molecular formula C7H7ClS B8527526 2-Methylbenzenesulfenyl chloride

2-Methylbenzenesulfenyl chloride

Cat. No. B8527526
M. Wt: 158.65 g/mol
InChI Key: CZMJOWAIADXCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzenesulfenyl chloride is a useful research compound. Its molecular formula is C7H7ClS and its molecular weight is 158.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylbenzenesulfenyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzenesulfenyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methylbenzenesulfenyl chloride

Molecular Formula

C7H7ClS

Molecular Weight

158.65 g/mol

IUPAC Name

(2-methylphenyl) thiohypochlorite

InChI

InChI=1S/C7H7ClS/c1-6-4-2-3-5-7(6)9-8/h2-5H,1H3

InChI Key

CZMJOWAIADXCPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-chlorosuccinimide (5.34 g., 40 mmoles) was slurried in 50 ml. of benzene and cooled in an ice-water bath. o-Toluenethiol (4.96 g., 40 mmoles) in 50 ml. of benzene was added dropwise over 15 minutes. The reaction was warmed to room temperature and stirred for approximately 16 hours. The reaction mixture was filtered and o-toluenesulfenyl chloride (5.53 g.) obtained as an oil by evaporation in vacuo.
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5.34 g
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reactant
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4.96 g
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Synthesis routes and methods II

Procedure details

A solution of 27.2 g of sulfuryl chloride in 50 ml of dry carbon tetrachloride was added dropwise to a cold (ice-salt bath) solution of 25 g of 4-methylbenzenethiol in 50 ml of carbon tetrachloride containing a few drops of pyridine. The solution was stirred for 0.5 hour at ice-salt bath temperature, allowed to warm to room temperature, then heated under gentle reflux for 0.5 hour. The solution was filtered through a layer of anhydrous sodium sulfate and the filtrate concentrated under reduced pressure. The red liquid residue was distilled to give 24.1 g of 2-methylbenzenesulfenyl chloride, b.p. 67°-69° at 2 mm, nD25 1.6015.
Quantity
27.2 g
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reactant
Reaction Step One
[Compound]
Name
ice-salt
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0 (± 1) mol
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reactant
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25 g
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50 mL
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50 mL
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catalyst
Reaction Step One

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